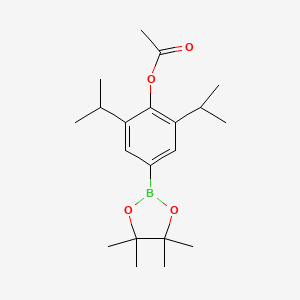
Methyl 2-oxo-4-phenylcyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-oxo-4-phenylcyclopentanecarboxylate, or MOPC, is a cyclopentenecarboxylic acid derivative and a potential pharmaceutical intermediate. It is a white crystalline solid that is soluble in water, ethanol, and methanol. MOPC has attracted considerable attention in recent years due to its potential applications in the fields of medicinal chemistry, drug discovery, and materials science.
Mecanismo De Acción
The mechanism of action of MOPC is not fully understood. However, it is believed that MOPC acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is responsible for the transmission of nerve impulses. By inhibiting the action of AChE, MOPC may be able to increase the levels of acetylcholine in the body, which could potentially have therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of MOPC are not fully understood. However, studies in animals have shown that MOPC has the potential to increase the levels of acetylcholine in the body, which could potentially have therapeutic applications. In addition, MOPC has been found to have antioxidant and anti-inflammatory effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using MOPC in laboratory experiments are its low cost, ease of synthesis, and potential applications in the fields of medicinal chemistry, drug discovery, and materials science. The main limitation of using MOPC in laboratory experiments is its lack of specificity, which can lead to the synthesis of compounds with unknown properties.
Direcciones Futuras
The potential applications of MOPC are vast and varied. Possible future directions include further research into its mechanism of action, its potential therapeutic applications, and its potential uses in materials science. In addition, further research into the synthesis of novel compounds based on MOPC could lead to the development of new drugs with improved efficacy and safety. Finally, further research into the biochemical and physiological effects of MOPC could lead to the development of new treatments for a variety of diseases and conditions.
Métodos De Síntesis
MOPC can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-oxo-4-phenylcyclopentanecarboxylic acid with methyl iodide in the presence of a base such as potassium carbonate or sodium carbonate. Other methods of synthesis include the reaction of 2-oxo-4-phenylcyclopentanecarboxylic acid with methyl chloride in the presence of a base, the reaction of 2-oxo-4-phenylcyclopentanecarboxylic acid with methyl bromide in the presence of a base, and the reaction of 2-oxo-4-phenylcyclopentanecarboxylic acid with methyl sulfate in the presence of a base.
Aplicaciones Científicas De Investigación
MOPC has been used in a wide range of scientific research applications, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, MOPC has been used to synthesize a variety of novel compounds, including small molecule inhibitors of the enzyme acetylcholinesterase (AChE). In drug discovery, MOPC has been used to synthesize novel compounds with potential therapeutic applications. In materials science, MOPC has been used to synthesize polymers and other materials with potential applications in the field of nanotechnology.
Propiedades
IUPAC Name |
methyl 2-oxo-4-phenylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)11-7-10(8-12(11)14)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZDGOORWBBDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-4-phenylcyclopentanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

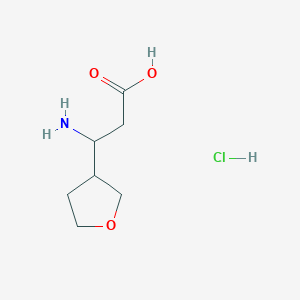
![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)

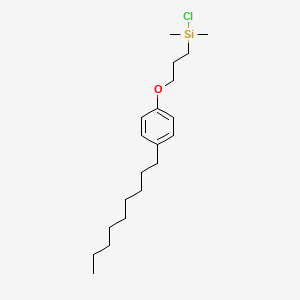

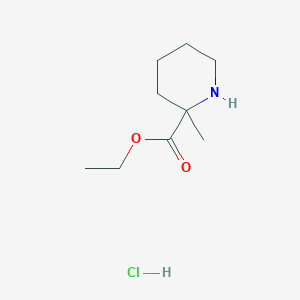

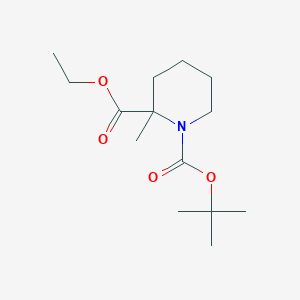
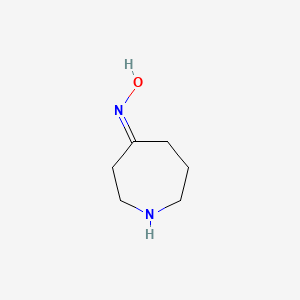
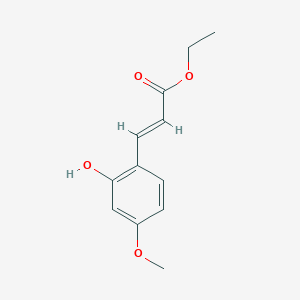
![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)
